Norantipyrine Glucuronide Sodium Salt
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Overview
Description
Norantipyrine Glucuronide Sodium Salt is a chemical compound with the molecular formula C16H17N2NaO7 and a molecular weight of 372.31 g/mol . It is a derivative of antipyrine, a well-known analgesic and antipyretic drug. This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norantipyrine Glucuronide Sodium Salt involves the glucuronidation of norantipyrine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is carried out in an aqueous medium, often with the aid of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Norantipyrine Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development applications .
Scientific Research Applications
Norantipyrine Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Norantipyrine Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is metabolized in the body to form glucuronide conjugates, which are then excreted. This process helps in the detoxification and elimination of the parent compound, antipyrine . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .
Comparison with Similar Compounds
Similar Compounds
Antipyrine: The parent compound from which Norantipyrine Glucuronide Sodium Salt is derived.
Norantipyrine Sulphate: Another major metabolite of antipyrine.
Morphine-6-glucuronide: A pharmacologically active glucuronide similar in its metabolic pathway.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion from the body. This property makes it an important compound for studying drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C16H17N2NaO7 |
---|---|
Molecular Weight |
372.30 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 |
InChI Key |
WSRPHIIMYLZSID-YYHOVTOASA-M |
Isomeric SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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